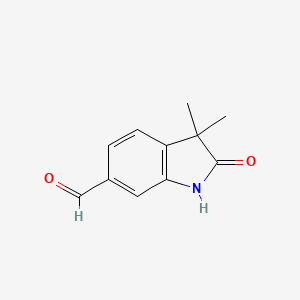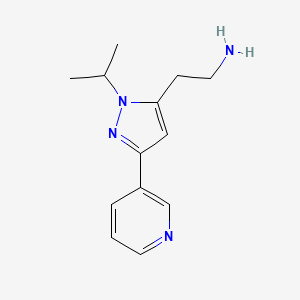
2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a pyrazole ring, a pyridine ring, and an amine functional group.
- The compound’s systematic name reflects its structure: it has an isopropyl group (1-isopropyl), a pyridine ring (pyridin-3-yl), and a pyrazole ring (1H-pyrazol-5-yl) attached to an ethylamine moiety.
- But-3-yn-1-amine is used in various scientific and industrial applications due to its unique structure.
2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine: , is a chemical compound with the empirical formula .
Preparation Methods
Synthetic Routes: While specific synthetic routes for but-3-yn-1-amine may vary, one common method involves the reaction of propargyl bromide with ammonia or an amine under appropriate conditions.
Industrial Production: Industrial-scale production typically involves optimized processes using catalysts and efficient purification techniques.
Chemical Reactions Analysis
Reactivity: But-3-yn-1-amine can undergo various reactions, including
Common Reagents: Alkyl halides, acids, bases, and other typical organic reagents.
Major Products: Substituted derivatives of but-3-yn-1-amine, depending on the reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
- The exact mechanism of action for but-3-yn-1-amine depends on its specific application.
- In biological systems, it may interact with receptors, enzymes, or other biomolecules.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: But-3-yn-1-amine’s alkyne functionality sets it apart from many other amines.
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights.
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N4/c1-10(2)17-12(5-6-14)8-13(16-17)11-4-3-7-15-9-11/h3-4,7-10H,5-6,14H2,1-2H3 |
InChI Key |
NHGRZTHBFKCIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


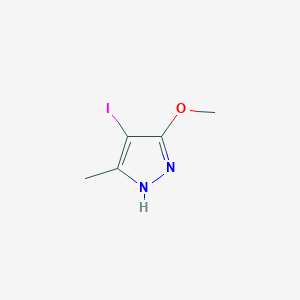
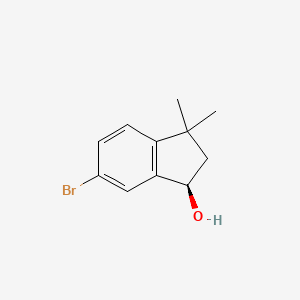
![2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13328396.png)
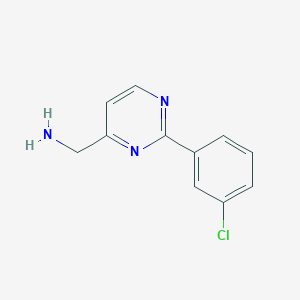
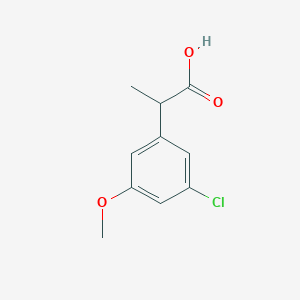

![2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13328440.png)
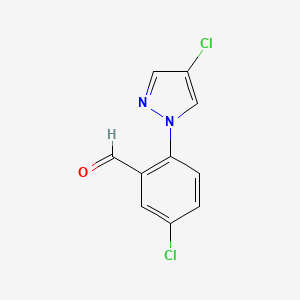
![[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13328443.png)
![5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13328452.png)

![Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13328472.png)
![2-Propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13328473.png)
